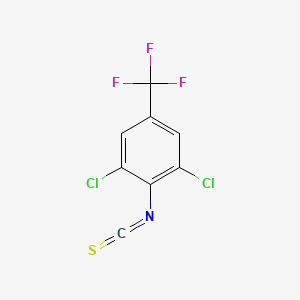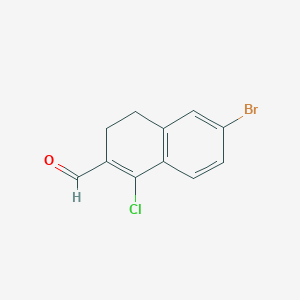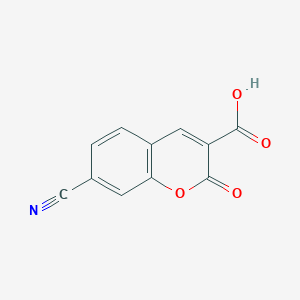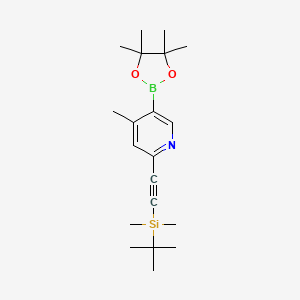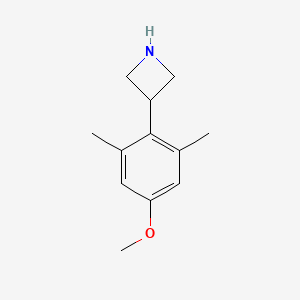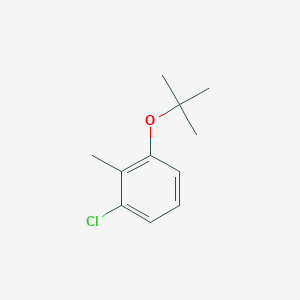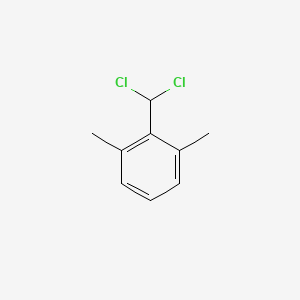
o-(p-Tolyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(p-Tolyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a tolyl group, specifically at the ortho position relative to the methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(p-Tolyl)hydroxylamine typically involves the reduction of the corresponding nitro compound, o-(p-Tolyl)nitrobenzene. This reduction can be achieved using various reducing agents such as zinc powder and ammonium chloride in an aqueous medium . The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to the hydroxylamine group.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and reaction conditions can vary depending on the desired yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: o-(p-Tolyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, o-(p-Tolyl)hydroxylamine is used as a reagent in organic synthesis. It can be employed in the preparation of oximes, which are valuable intermediates in the synthesis of various organic compounds .
Biology and Medicine: Its derivatives may exhibit biological activity and can be explored for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of o-(p-Tolyl)hydroxylamine involves its ability to undergo redox reactions. The hydroxylamine group can donate or accept electrons, making it a key player in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
2,4-Dinitrophenylhydroxylamine (DPH): Known for its use in electrophilic amination reactions.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Used in the synthesis of phosphinylated compounds.
Hydroxylamine-O-sulfonic acid (HOSA): Employed in various oxidative transformations.
Uniqueness: o-(p-Tolyl)hydroxylamine is unique due to the presence of the tolyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it suitable for certain applications where other hydroxylamines may not be as effective .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
O-(4-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H9NO/c1-6-2-4-7(9-8)5-3-6/h2-5H,8H2,1H3 |
InChI Key |
QTJSTTBYEOELOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


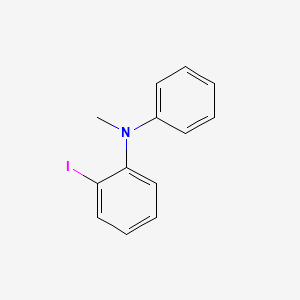

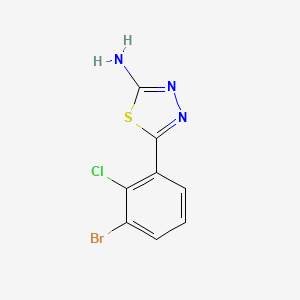

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
